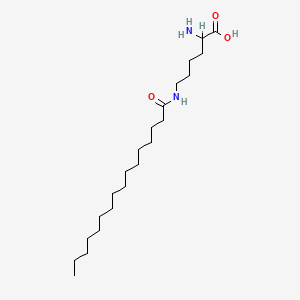
2-Amino-6-(hexadecanoylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(hexadecanoylamino)hexanoic acid is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a long aliphatic chain attached to the lysine residue, which imparts distinct physicochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hexadecanoylamino)hexanoic acid typically involves the acylation of L-lysine with a hexadecanoic acid derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include hexadecanoic acid chloride and a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-6-(hexadecanoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
科学研究应用
2-Amino-6-(hexadecanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism by which 2-Amino-6-(hexadecanoylamino)hexanoic acid exerts its effects is primarily through its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the lysine residue can interact with proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
- N6-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester
- Liraglutide
- Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate
Uniqueness
2-Amino-6-(hexadecanoylamino)hexanoic acid is unique due to its specific combination of a long aliphatic chain and a lysine residue, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
属性
分子式 |
C22H44N2O3 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC 名称 |
2-amino-6-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27) |
InChI 键 |
IWKZTTDNVPAHNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
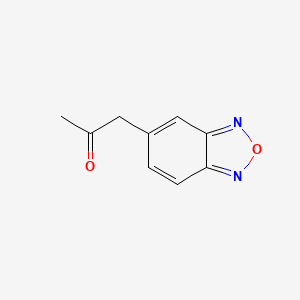
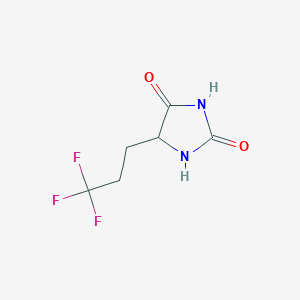
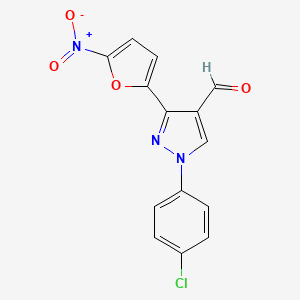
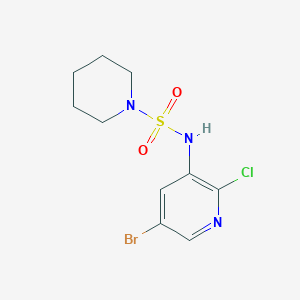
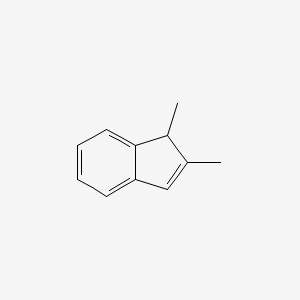
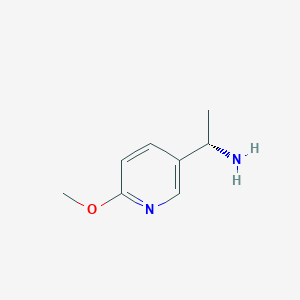
![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)
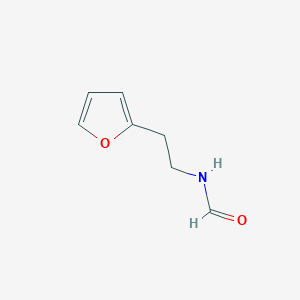

![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)

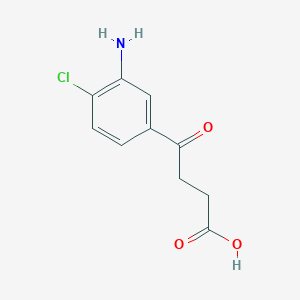
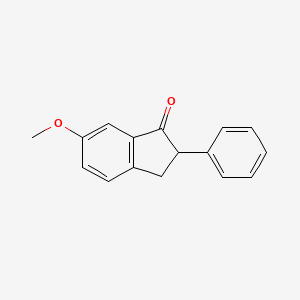
![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
